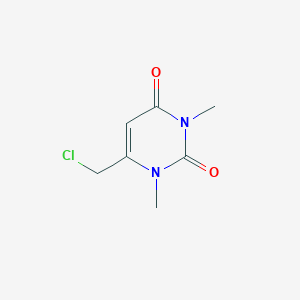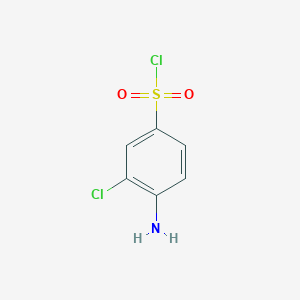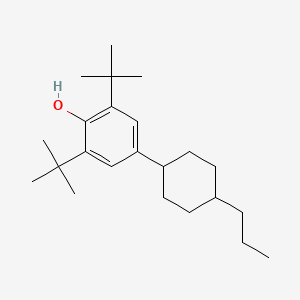
Chroman-3-carboxylic acid methyl ester
Übersicht
Beschreibung
Chroman-3-carboxylic acid methyl ester is a chemical compound with the molecular formula C11H12O3 . It is a derivative of chroman, a significant structural entity that belongs to the class of oxygen-containing heterocycles .
Synthesis Analysis
The synthesis of chroman derivatives, including Chroman-3-carboxylic acid methyl ester, has been reported in various studies . One of the methods involves the intramolecular heterocyclization of N-arylamines under microwave irradiation in the presence of Pd(PPh3)4 .Molecular Structure Analysis
The molecular structure of Chroman-3-carboxylic acid methyl ester is characterized by a chroman ring attached to a carboxylic acid methyl ester group . The InChI code for this compound is 1S/C12H14O4/c1-14-10-3-4-11-8(6-10)5-9(7-16-11)12(13)15-2/h3-4,6,9H,5,7H2,1-2H3 .Chemical Reactions Analysis
Esters, including Chroman-3-carboxylic acid methyl ester, undergo various chemical reactions. They can be hydrolyzed, either by aqueous base or aqueous acid, to yield a carboxylic acid plus an alcohol . This process in basic solution is called saponification .Physical And Chemical Properties Analysis
Esters are polar but do not engage in hydrogen bonding, making them intermediate in boiling points between nonpolar alkanes and alcohols . The physical form of Chroman-3-carboxylic acid methyl ester is a yellow liquid .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Enhancements
Chroman derivatives, such as Chroman-3-carboxylic acid methyl ester, can be hyperfluorinated to improve characteristics like lipophilicity, binding selectivity, and metabolic stability, which are crucial for medicinal applications .
Synthesis of Secondary Carbamates
These compounds can be used in the synthesis of secondary carbamates, which are derived from alcohols and have applications in various chemical processes .
Functional Group in Organic Compounds
The ester functional group is a common component in organic material compounds, drug molecules, and natural products, making Chroman-3-carboxylic acid methyl ester valuable for synthesizing diverse organic materials .
Tuberculosis Research
In the study of chromane derivatives as inhibitors for tuberculosis, unexpected compounds have been isolated from the cyclization of related esters, indicating potential applications in TB treatment research .
Radical Transformations in Organic Synthesis
This compound exemplifies the application of free carboxylic-acid-activated olefins in radical transformations, serving as effective Giese acceptors in the synthesis of various coumarin and chromone derivatives .
Zukünftige Richtungen
Chroman derivatives, including Chroman-3-carboxylic acid methyl ester, have been found to exhibit a broad variety of remarkable biological and pharmaceutical activities . Therefore, the development of new synthetic methods and the exploration of their potential applications in medicine and other fields could be a promising direction for future research .
Wirkmechanismus
Mode of Action
Chroman-3-carboxylic acid methyl ester is a derivative of chroman, a class of compounds known for their diverse biological activitiesIt’s known that the compound undergoes two independent decarboxylation processes, initiated by visible light, a photoredox catalyst, base, anhydrous solvent, and an inert atmosphere .
Biochemical Pathways
Chroman derivatives are known to be involved in various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The compound’s molecular weight (19221 g/mol) and structure suggest it may have favorable pharmacokinetic properties .
Result of Action
Chroman derivatives are known to exhibit a wide range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors such as light, temperature, and pH can influence the action, efficacy, and stability of Chroman-3-carboxylic acid methyl ester. For instance, the compound’s decarboxylation processes are initiated by visible light
Eigenschaften
IUPAC Name |
methyl 3,4-dihydro-2H-chromene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-13-11(12)9-6-8-4-2-3-5-10(8)14-7-9/h2-5,9H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQVMXQNZNGFJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=CC=CC=C2OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60564552 | |
| Record name | Methyl 3,4-dihydro-2H-1-benzopyran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60564552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chroman-3-carboxylic acid methyl ester | |
CAS RN |
68281-60-7 | |
| Record name | Methyl 3,4-dihydro-2H-1-benzopyran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60564552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


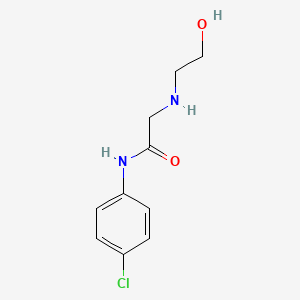

![5-Chloro-2-(4-methoxyphenyl)benzo[D]thiazole](/img/structure/B1628082.png)
![5-phenyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1628084.png)

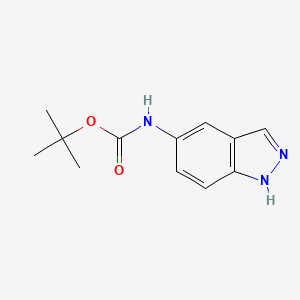


![3-[Dimethyl(nonyl)azaniumyl]propyl sulfate](/img/structure/B1628091.png)
